molecular formula C12H11N3O B11889217 5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline

5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11889217
M. Wt: 213.23 g/mol
InChI Key: HEBLOAIDDDEDBI-UHFFFAOYSA-N
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Description

5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolinesThe structure of this compound consists of a triazole ring fused to a quinoline moiety, with an ethoxy group attached at the 5-position of the triazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-one with ethyl iodide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized triazoloquinolines .

Scientific Research Applications

5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific structural features, such as the ethoxy group at the 5-position, which can influence its biological activity and chemical reactivity. This compound’s ability to act as an A2B receptor antagonist also sets it apart from other similar compounds .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-ethoxy-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C12H11N3O/c1-2-16-11-7-12-14-13-8-15(12)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3

InChI Key

HEBLOAIDDDEDBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NN=CN2C3=CC=CC=C31

Origin of Product

United States

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